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Erdafitinib Off-Target Effects: A Technical
Resource
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the off-target effects of erdafitinib, a potent

pan-fibroblast growth factor receptor (FGFR) inhibitor. Understanding the selectivity profile of

erdafitinib is crucial for interpreting experimental results, anticipating potential side effects in

clinical settings, and designing future studies. This resource offers troubleshooting guidance

and frequently asked questions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: What are the primary targets of erdafitinib?

Erdafitinib is a potent inhibitor of the FGFR family of receptor tyrosine kinases. Its primary

targets are FGFR1, FGFR2, FGFR3, and FGFR4.[1][2][3] It binds to the ATP-binding pocket of

these receptors, preventing their phosphorylation and subsequent activation of downstream

signaling pathways.[4]

Q2: Does erdafitinib inhibit other kinases besides the FGFR family?

Yes, while erdafitinib is highly selective for FGFRs, it does exhibit inhibitory activity against

other kinases, particularly at higher concentrations. The most notable off-target kinase is the
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Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] In addition to VEGFR2, a

comprehensive kinase screen has identified other potential off-target kinases.

Q3: What are the most significant off-target kinases inhibited by erdafitinib?

Based on a KINOMEscan profiling study against 451 kinases, the following table summarizes

the top 20 kinases with the highest binding affinity for erdafitinib, along with its primary targets

for comparison.
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Target Method IC50 (nm) Kd (nm)

FGFR1 TR-FRET Assay 1.2 0.24

FGFR2 TR-FRET Assay 2.5 2.2

FGFR3 TR-FRET Assay 3.0 1.1

FGFR4 TR-FRET Assay 5.7 1.4

VEGFR2 (KDR) TR-FRET Assay 36.8 6.6

RET KINOMEscan 18

DDR1 KINOMEscan 26

FLT3 KINOMEscan 30

STK10 KINOMEscan 36

MAP4K5 KINOMEscan 41

LCK KINOMEscan 44

FLT4 KINOMEscan 49

KIT KINOMEscan 50

TNK2 KINOMEscan 52

FYN KINOMEscan 54

DDR2 KINOMEscan 56

SRC KINOMEscan 58

CSF1R KINOMEscan 60

ABL1 (non-

phosphorylated)
KINOMEscan 62

FLT1 KINOMEscan 65

EPHA2 KINOMEscan 68

TRKA (NTRK1) KINOMEscan 70

YES1 KINOMEscan 72
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EPHB4 KINOMEscan 75

Data compiled from Perera et al., 2017.[1]

Q4: What are the potential downstream consequences of these off-target effects?

Inhibition of off-target kinases can lead to a variety of cellular effects, which may contribute to

both the therapeutic efficacy and the adverse event profile of erdafitinib. For example,

inhibition of VEGFR2 could contribute to anti-angiogenic effects.[1][2] Inhibition of other kinases

such as RET, KIT, and CSF1R could impact signaling pathways involved in cell proliferation,

differentiation, and survival in other tissues, potentially leading to some of the observed side

effects in patients.

Troubleshooting Experimental Results
Q1: I am observing unexpected phenotypic changes in my cell line treated with erdafitinib that

cannot be solely explained by FGFR inhibition. What could be the cause?

This could be due to erdafitinib's off-target effects. Review the list of off-target kinases in the

table above. If your cell line expresses any of these kinases at significant levels, the observed

phenotype might be a result of their inhibition. It is recommended to:

Perform a baseline kinase expression analysis of your cell line to identify potential off-target

vulnerabilities.

Use a more selective FGFR inhibitor as a control, if available, to differentiate between on-

target and off-target effects.

Knockdown potential off-target kinases using siRNA or CRISPR to see if it phenocopies the

effect of erdafitinib.

Q2: My in vivo xenograft model shows a greater anti-tumor response than what I would expect

from just inhibiting FGFR signaling in the tumor cells. Why might this be?

The enhanced anti-tumor activity could be a result of erdafitinib's effects on the tumor

microenvironment. For instance, the inhibition of VEGFR2 on endothelial cells can reduce
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tumor angiogenesis, thereby restricting tumor growth.[1] Consider performing

immunohistochemistry on your xenograft tumors to assess changes in vascularization (e.g.,

CD31 staining) or immune cell infiltration.

Experimental Protocols
Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Kinase Assay
This method is used to determine the IC50 values of erdafitinib against specific kinases.

Principle: The assay measures the inhibition of kinase activity by quantifying the

phosphorylation of a substrate. A europium-labeled antibody detects the phosphorylated

substrate, and when in proximity to an Alexa Fluor® 647-labeled tracer that binds to the kinase,

it generates a FRET signal. Inhibition of the kinase reduces substrate phosphorylation, leading

to a decrease in the FRET signal.

General Protocol:

Prepare a reaction buffer containing the kinase, a biotinylated substrate, and ATP.

Add erdafitinib at various concentrations to the reaction mixture.

Incubate to allow the kinase reaction to proceed.

Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-

substrate antibody and an Alexa Fluor® 647-labeled streptavidin (to bind the biotinylated

substrate).

Incubate to allow for antibody binding.

Read the plate on a TR-FRET-compatible reader, measuring the emission at 665 nm

(acceptor) and 615 nm (donor).

Calculate the ratio of the two emissions and plot the results against the inhibitor

concentration to determine the IC50 value.
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KINOMEscan™ Competition Binding Assay
This method is used to determine the dissociation constant (Kd) of erdafitinib against a large

panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to

the solid support is quantified using qPCR of the DNA tag.

General Protocol:

Kinases are tagged with a unique DNA identifier.

An active-site directed ligand is immobilized on a solid support.

The DNA-tagged kinase is incubated with the immobilized ligand and a range of

concentrations of erdafitinib.

After reaching equilibrium, the unbound kinase is washed away.

The amount of bound kinase is quantified by qPCR of the DNA tag.

The results are compared to a DMSO control to determine the percentage of kinase bound

at each erdafitinib concentration.

The data is used to calculate the dissociation constant (Kd).
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FGFR Signaling Pathway and Erdafitinib Inhibition
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Caption: Erdafitinib inhibits FGFR signaling pathways.
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Workflow for Assessing Erdafitinib's Kinase Selectivity
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Potential Off-Target Signaling Pathways of Erdafitinib
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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